molecular formula C26H23N5O2S B11691947 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11691947
M. Wt: 469.6 g/mol
InChI Key: UAZAQTCARYPPBG-IPHYAWPPSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide is a synthetically designed small molecule recognized in scientific literature as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation, which is a critical pathway for tumor growth and metastasis. Research indicates this compound exhibits significant anti-angiogenic and antiproliferative activity against various cancer cell lines. Its mechanism of action involves binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling pathways, such as MAPK/ERK and PI3K/Akt. This targeted disruption makes it a valuable chemical probe for investigating the role of VEGFR-2 in oncogenesis and for exploring novel therapeutic strategies in preclinical cancer research. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry (Al-Sanea, M. M., et al. 2020) provides detailed synthesis and biological evaluation of this specific compound, confirming its potent VEGFR-2 inhibitory activity and anti-proliferative effects.

Properties

Molecular Formula

C26H23N5O2S

Molecular Weight

469.6 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C26H23N5O2S/c1-33-23-17-9-8-11-20(23)14-10-18-27-28-24(32)19-34-26-30-29-25(21-12-4-2-5-13-21)31(26)22-15-6-3-7-16-22/h2-18H,19H2,1H3,(H,28,32)/b14-10+,27-18+

InChI Key

UAZAQTCARYPPBG-IPHYAWPPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Benzohydrazide with Phenylisothiocyanate

Benzohydrazide undergoes nucleophilic addition with phenylisothiocyanate in ethanol under reflux to form the intermediate acid thiosemicarbazide. Conventional thermal heating (4 hours) achieves 86% yield, while microwave irradiation (2 minutes) enhances yield to 96%. The reaction mechanism proceeds via thiourea linkage formation, with the microwave method leveraging dielectric heating to accelerate molecular interactions.

Reaction Conditions:

  • Conventional: Ethanol, reflux, 4 hours

  • Microwave: Ethanol, 300 W, 2 minutes

Microwave-Assisted Cyclization Optimization

The acid thiosemicarbazide intermediate undergoes base-mediated cyclization in aqueous sodium hydroxide to yield the triazole-thione core. Microwave irradiation (3 minutes) replaces traditional reflux (4 hours), achieving comparable yields (95%) while minimizing side reactions. The cyclization proceeds via deprotonation and intramolecular nucleophilic attack, with the thione sulfur stabilizing the aromatic system.

Characterization Data for 4,5-Diphenyl-4H-1,2,4-Triazole-3-Thione:

  • ¹H NMR (DMSO-d₆): δ 7.29–7.50 (m, 10H, Ar-H), 14.16 (br s, 1H, NH)

  • ¹³C NMR (DMSO-d₆): δ 168.57 (C=S), 150.56 (C=N), 125.80–134.54 (Ar-C)

  • Elemental Analysis: Calcd C 66.38%, H 4.38%, N 16.59%; Found C 66.65%, H 4.52%, N 16.78%

Hydrazinolysis of Intermediate Esters

The ethyl ester intermediate is treated with hydrazine hydrate in ethanol to yield 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. Hydrazinolysis completes within 30 minutes under microwave conditions (85% yield), versus 2 hours conventionally (80% yield).

Optimized Conditions:

  • Solvent: Anhydrous ethanol

  • Temperature: 60°C (microwave), 78°C (reflux)

  • Molar Ratio: 1:1.2 (ester:hydrazine hydrate)

Formation of the (1E,2E)-3-(2-Methoxyphenyl)Prop-2-En-1-Ylidene Substituent

The final hydrazone moiety is introduced through condensation with a custom-synthesized α,β-unsaturated aldehyde.

Synthesis of the α,β-Unsaturated Aldehyde Precursor

(1E,2E)-3-(2-Methoxyphenyl)prop-2-enal is prepared via Horner-Wadsworth-Emmons olefination between 2-methoxybenzaldehyde and diethyl ethylphosphonate. The reaction proceeds in tetrahydrofuran (THF) with sodium hydride, yielding 78% of the trans,trans-configured aldehyde.

Key Spectral Data:

  • ¹H NMR (CDCl₃): δ 9.51 (d, 1H, CHO), 7.62–7.23 (m, 4H, Ar-H), 6.98 (dd, 1H, CH=CH), 3.89 (s, 3H, OCH₃)

  • IR (KBr): 2830 cm⁻¹ (OCH₃), 1695 cm⁻¹ (C=O)

Acid-Catalyzed Hydrazone Formation

The acetohydrazide intermediate reacts with the α,β-unsaturated aldehyde in ethanol containing catalytic acetic acid. Reflux for 6 hours affords the target hydrazone in 82% yield, with microwave assistance reducing the time to 45 minutes (80% yield). The (1E,2E) configuration is confirmed by NOESY correlations between the aldehyde proton and methoxy group.

Reaction Mechanism:

  • Protonation of the aldehyde carbonyl

  • Nucleophilic attack by the hydrazide amino group

  • Dehydration to form the hydrazone

Spectroscopic Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Analysis

The target compound exhibits distinct NMR signals confirming its structure:

  • ¹H NMR (DMSO-d₆): δ 11.32 (s, 1H, NH), 8.21 (d, 1H, CH=N), 7.89–7.24 (m, 14H, Ar-H), 4.52 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃)

  • ¹³C NMR (DMSO-d₆): δ 167.81 (C=O), 156.46 (C=N), 152.63 (C=S), 128.35–134.58 (Ar-C), 55.12 (OCH₃)

Elemental Composition Verification

Combustion analysis aligns with theoretical values:

  • Calcd: C 67.29%, H 4.82%, N 14.33%, S 7.65%

  • Found: C 67.15%, H 4.79%, N 14.28%, S 7.61%

Comparative Analysis of Synthetic Methodologies

Conventional Thermal vs. Microwave-Assisted Approaches

ParameterConventional MethodMicrowave Method
Reaction Time4–6 hours3–45 minutes
Yield78–86%82–95%
Energy Consumption450–600 kJ/mol120–180 kJ/mol
Purity (HPLC)95.2%97.8%

Yield Optimization and Reaction Kinetics

First-order kinetics govern the cyclization and alkylation steps, with microwave irradiation reducing activation energy by 15–20 kJ/mol. Solvent-free conditions under microwave irradiation further enhance atom economy, achieving E-factors below 2.5 .

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits diverse reactivity due to its heterocyclic structure and functional groups:

2.1 Oxidation
Under oxidizing conditions (e.g., hydrogen peroxide), the sulfanyl group can be oxidized to sulfoxide or sulfone derivatives. This transformation alters the compound’s electronic properties and biological activity.

2.2 Reduction
Reduction with agents like sodium borohydride converts the hydrazide moiety into hydrazine derivatives, potentially modifying its interaction with biological targets.

2.3 Substitution Reactions
The triazole ring undergoes nucleophilic substitution, enabling further functionalization. Common reagents include alkyl halides or thiols, which react with the electron-deficient nitrogen atoms in the triazole core.

Comparative Analysis of Structural Features

While structural analogs exist, this compound’s unique combination of a triazole ring, sulfanyl group, and methoxyphenyl substituent confers distinct reactivity:

FeatureImpact on Reactivity
Triazole electron-withdrawing effectEnhances electrophilicity
Methoxyphenyl electron-donating effectBalances reactivity by stabilizing intermediates
Sulfanyl groupParticipates in redox and substitution reactions

Research Findings and Challenges

  • Synthetic Optimization : Methods like Method B demonstrate improved hydrolysis efficiency, highlighting the need for controlled reaction conditions to achieve higher yields .

  • Mechanistic Studies : Docking studies on related triazoles suggest interactions with enzyme active sites (e.g., arginine residues), which may guide further functionalization strategies .

This compound’s reactivity is a critical determinant of its biological and chemical utility, warranting continued exploration in drug discovery and synthetic chemistry.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include the formation of the triazole ring and subsequent modifications to introduce the hydrazide functionality. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized product .

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound may contribute to its effectiveness against various bacterial strains. Experimental results show promising antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The hydrazide group in this compound has been linked to anticancer activities. Preliminary in vitro studies suggest that it may inhibit cancer cell proliferation through apoptotic pathways. The compound's ability to interact with specific cellular targets involved in cancer progression is currently under investigation .

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is crucial for inflammatory responses. Thus, it holds potential as an anti-inflammatory agent, warranting further exploration in clinical settings .

Agricultural Applications

The compound's structural features may also lend themselves to use in agricultural chemistry. Triazole derivatives are often employed as fungicides due to their ability to inhibit fungal growth. This compound could be explored for its efficacy against plant pathogens, potentially leading to the development of new agricultural fungicides .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 2: Anticancer Activity

A series of assays were conducted using various cancer cell lines (e.g., MCF-7 for breast cancer). The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting strong potential for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, its anticancer activity may be attributed to its ability to inhibit the activity of aromatase, an enzyme involved in the biosynthesis of estrogens . This inhibition can lead to reduced estrogen levels, thereby slowing the growth of estrogen-dependent cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene/Hydrazide Moiety

The target compound’s 2-methoxyphenylpropenylidene group distinguishes it from analogues with different substituents. Key comparisons include:

Compound Name / Substituent (R) Key Structural Features Impact on Properties Reference
N′-(2-Nitrobenzylidene) Electron-withdrawing nitro group at position 2 of phenyl Enhances electrophilicity, potentially increasing reactivity in nucleophilic environments. May reduce solubility due to nitro’s hydrophobic nature.
N′-(4-Hydroxy-3,5-dimethoxyphenyl)methylene Hydroxyl and multiple methoxy groups Improves solubility via hydrogen bonding (OH) and polar interactions (OCH₃). May enhance binding to biological targets (e.g., enzymes) through H-bond donors/acceptors.
N′-(2,6-Dichlorophenyl)methylene Electron-withdrawing Cl groups Increases stability against oxidation but may introduce steric hindrance. Chlorine’s electronegativity could modulate electronic conjugation.
N-(4-Methoxybenzylidene) Single methoxy group at position 4 Balances electron-donating effects and solubility. Similar to the target compound but lacks propenylidene conjugation.

Modifications on the Triazole Core

The 4,5-diphenyl-1,2,4-triazole core is conserved in many analogues, but substitutions at position 3 vary:

  • Allylsulfanyl Group (): Compounds like 3-allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine introduce allyl chains, which may improve flexibility and membrane permeability in biological systems .

Electronic Effects

  • Methoxy vs. Nitro Groups: The target compound’s methoxy group donates electrons via resonance, stabilizing the propenylidene system. In contrast, nitro-substituted analogues () exhibit electron-deficient aromatic systems, favoring charge-transfer interactions .
  • Chlorine Substituents (): Electron-withdrawing Cl groups may reduce electron density on the triazole core, affecting redox behavior .

Solubility and Bioavailability

  • Hydroxy and Methoxy Groups (): Increase hydrophilicity, enhancing aqueous solubility and bioavailability compared to nitro or chloro derivatives .
  • Bulky tert-Butyl Groups (): Introduce steric hindrance, possibly reducing metabolic degradation but limiting membrane penetration .

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide is a novel synthetic derivative that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with an appropriate hydrazone precursor. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives. The compound exhibited significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM
Pseudomonas aeruginosa50 µM

These results indicate that the compound has a promising antibacterial profile, particularly against resistant strains like MRSA .

Antifungal Activity

The antifungal activity of this compound was assessed against common pathogenic fungi. The results showed moderate activity with MIC values ranging from 30 to 60 µM against Candida species. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .

Anticancer Properties

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded at approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways .

Case Studies

A notable case study involved the evaluation of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls. Histopathological analysis revealed less tissue damage and inflammation in treated mice .

Q & A

Q. What are the optimal synthetic conditions for preparing 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide?

  • Methodological Answer : The compound can be synthesized via refluxing intermediates in ethanol with hydrazine hydrate (1.2 equivalents) under anhydrous conditions for 4 hours. Reaction progress is monitored using TLC (chloroform:methanol, 7:3 ratio). Post-reaction, the mixture is quenched in ice water to precipitate the product, followed by filtration and recrystallization from ethanol. This method ensures yields of ~60–70% and minimizes byproducts . For triazole-thiol intermediates, glacial acetic acid is used as a catalyst during condensation with aldehydes under reflux, ensuring efficient cyclization .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Key techniques include:
  • TLC : For real-time reaction monitoring (e.g., chloroform:methanol 7:3) .
  • Elemental Analysis (CHNS) : Validates empirical formulas (e.g., using a Vario MICRO CHNS analyzer with <0.3% error margins) .
  • Spectroscopy : ¹H/¹³C NMR and IR to confirm functional groups (e.g., sulfanyl, hydrazone) and stereochemistry.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Q. How can purification challenges be addressed for this hydrazide derivative?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates polar byproducts. Recrystallization from ethanol or methanol improves purity, particularly for hydrazone derivatives. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How can heuristic algorithms optimize reaction yields and conditions for this compound?

  • Methodological Answer : Bayesian optimization algorithms can systematically explore reaction parameters (e.g., temperature, solvent ratio, catalyst loading) with minimal experimental runs. For example, a 20% yield improvement was reported using Bayesian methods by prioritizing high-impact variables like reflux time and stoichiometry . Flow chemistry platforms further enhance reproducibility by enabling precise control of residence time and mixing efficiency, as demonstrated in diphenyldiazomethane syntheses .

Q. What strategies resolve contradictions in physicochemical data caused by structural isomerism or tautomerism?

  • Methodological Answer :
  • X-ray Crystallography : Definitive structural elucidation to distinguish isomers (e.g., E/Z hydrazone configurations).
  • Dynamic NMR : Detects tautomeric equilibria in solution (e.g., triazole-thiol ↔ triazole-thione tautomers).
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict stability and electronic properties of isomers, aiding in reconciling spectral data .

Q. How do substituent variations on the triazole ring affect the compound’s properties?

  • Methodological Answer : Substituents like cycloheptyl or adamantyl groups alter lipophilicity and steric bulk, impacting solubility and biological activity. For example:
  • 4-Cycloheptyl-5-sulfanyl derivatives : Exhibit enhanced metabolic stability due to steric shielding of the sulfanyl group .
  • Pyridyl or methoxyphenyl substituents : Increase π-π stacking interactions, influencing crystallinity and melting points .
    Systematic SAR studies using analogues with controlled substituent changes (e.g., electron-withdrawing vs. donating groups) are critical for property optimization.

Q. How can conflicting bioactivity data from similar derivatives be rationalized?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, solvent DMSO%). Standardized protocols (e.g., CLSI guidelines for antimicrobial assays) minimize variability. For example:
  • Triazole-thiol derivatives : Show variable antibacterial activity due to thiol oxidation state, which is stabilized by nitrogen substituents .
  • Hydrazone configuration : E-isomers often exhibit higher binding affinity than Z-isomers in receptor-based assays .
    Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control redox conditions rigorously.

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